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Compound of Interest

Compound Name: 2-Methoxy-3-nitropyridin-4-ol

Cat. No.: B11781789

Get Quote

Abstract & Scope
The synthesis of highly functionalized pyridine building blocks is a critical workflow in

pharmaceutical development. This application note details the regioselective nitration of 2-

methoxypyridin-4-ol to yield 2-methoxy-5-nitropyridin-4-ol. Designed for synthetic chemists and

drug development professionals, this guide provides a mechanistic rationale, a self-validating

experimental protocol, and analytical benchmarks to ensure high yield and chemoselectivity

while preventing common side reactions such as ether cleavage.

Mechanistic Rationale & Regioselectivity
Nitration of 4-hydroxypyridine derivatives is a fundamental transformation in heterocyclic

chemistry, often requiring stringent control of reaction conditions to ensure regioselectivity and

prevent degradation .

The starting material, 2-methoxypyridin-4-ol, possesses two strongly activating, ortho/para-

directing groups: the C4-hydroxyl and the C2-methoxy substituents. Electrophilic aromatic

substitution can theoretically occur at either the C3 or C5 positions:
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C3 Position: Flanked directly by both the C2-methoxy and C4-hydroxyl groups, this position

suffers from severe steric congestion, significantly raising the activation energy for

electrophilic attack.

C5 Position: Located ortho to the C4-hydroxyl and para to the C2-methoxy group, this site is

highly activated electronically and sterically accessible.

Consequently, the nitronium ion (NO₂⁺) preferentially attacks the C5 position. Commercially

available standards of the resulting product validate the C5 position as the thermodynamically

and kinetically favored site of electrophilic attack .
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Regioselective nitration pathway of 2-methoxypyridin-4-ol yielding the C5-nitro major product.

Experimental Design & Causality
The synthesis of specific nitro-pyridine building blocks highlights the utility of mixed-acid

systems at strictly controlled temperatures . The experimental design is driven by the following

causal relationships:

Mixed Acid System (H₂SO₄/HNO₃): Concentrated sulfuric acid acts as both the solvent and

the protonating agent required to dehydrate nitric acid, generating the active NO₂⁺

electrophile.

Strict Temperature Control (0–5 °C): The C2-methoxy ether is highly susceptible to acid-

catalyzed O-demethylation at elevated temperatures, which would yield the undesired 4-

hydroxy-2-pyridone byproduct. Maintaining the reaction below 10 °C ensures high

chemoselectivity.
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Isoelectric Precipitation (pH 4–5): The product is amphoteric. The basicity of the pyridine

nitrogen is attenuated by the electron-withdrawing nitro group, while the C4-hydroxyl

becomes highly acidic (pKa ~4.5). Adjusting the aqueous workup to pH 4–5 targets the

molecule's isoelectric point, forcing the neutral species to precipitate out of the aqueous

phase.

Table 1: Quantitative Reagent Matrix
Reagent /
Parameter

Quantity / Value Molar Eq. Function

2-Methoxypyridin-4-ol 1.25 g (10.0 mmol) 1.0 Substrate

Fuming HNO₃ (>90%) 0.50 mL (~12.0 mmol) 1.2 Electrophile precursor

Conc. H₂SO₄ (98%) 5.0 mL Excess Solvent / Catalyst

Reaction Temperature 0–5 °C N/A
Prevents O-

demethylation

Workup pH Target 4.0–5.0 N/A
Isoelectric

precipitation

Step-by-Step Protocol (Self-Validating Workflow)
Step 1: Preparation of the Nitrating Mixture

Equip a 50 mL round-bottom flask with a magnetic stir bar and submerge it in an ice-brine

bath (-5 to 0 °C).

Add 5.0 mL of concentrated H₂SO₄ to the flask and allow it to chill for 10 minutes.

Self-Validating Checkpoint: Slowly add 0.50 mL of fuming HNO₃ dropwise. The mixture

should remain colorless. If a yellow tint appears, the acid is contaminated with NOₓ species;

proceed with caution.

Step 2: Substrate Addition 4. Begin adding 2-methoxypyridin-4-ol (1.25 g) portion-wise over 15

minutes. 5. Self-Validating Checkpoint: Monitor the temperature internally. Do not allow the

temperature to exceed 5 °C. The evolution of brown NO₂ gas indicates excessive temperature
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and substrate decomposition. If observed, immediately add more ice to the secondary cooling

bath.

Step 3: Reaction Progression 6. Stir the homogeneous pale-yellow solution at 0–5 °C for 2.5

hours. 7. Self-Validating Checkpoint: Analyze an aliquot via TLC (DCM:MeOH 9:1). The starting

material (Rf ~0.3) should be consumed, replaced by a new spot (Rf ~0.5). The absence of a

highly polar baseline spot validates that O-demethylation was successfully prevented.

Step 4: Quenching & Workup 8. Carefully pour the cold reaction mixture over 50 g of crushed

ice in a 250 mL beaker, stirring vigorously. 9. Slowly add 20% aqueous NaOH (or concentrated

NH₄OH) dropwise while maintaining the temperature below 15 °C, until the pH reaches 4.0–

5.0. 10. Self-Validating Checkpoint: A thick, pale-yellow precipitate will form exactly as the pH

crosses into the 4–5 range, confirming the isoelectric point of the target compound.

Step 5: Isolation & Purification 11. Collect the precipitate via vacuum filtration. 12. Wash the

filter cake with ice-cold distilled water (2 × 10 mL) to remove residual inorganic salts. 13. Dry

the product under a high vacuum at 40 °C to afford 2-methoxy-5-nitropyridin-4-ol as a pale-

yellow solid. (Expected yield: 75–80%).

Analytical Characterization
To verify the regiochemistry and purity of the isolated product, compare the analytical data

against the expected profile below. The extreme deshielding of the C6 proton confirms that

nitration occurred at the C5 position.

Table 2: Analytical Characterization Profile
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Analytical Technique
Expected Signal /
Observation

Structural Correlation

¹H NMR (DMSO-d₆, 400 MHz) ~8.80 ppm (s, 1H)
C6-H (Highly deshielded by

ortho-NO₂ and N1)

¹H NMR (DMSO-d₆, 400 MHz) ~6.40 ppm (s, 1H)
C3-H (Shielded by ortho-OMe

and ortho-OH)

¹H NMR (DMSO-d₆, 400 MHz) ~3.90 ppm (s, 3H) Methoxy protons (-OCH₃)

ESI-MS (Positive Mode) m/z 171.0 [M+H]⁺
Confirms molecular formula

C₆H₇N₂O₄⁺

TLC (DCM:MeOH 9:1) Rf ~ 0.50 (UV active)
Target compound (less polar

than starting material)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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